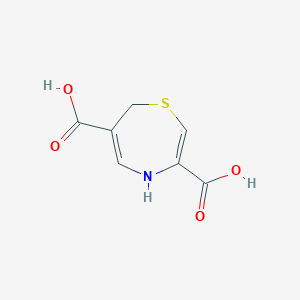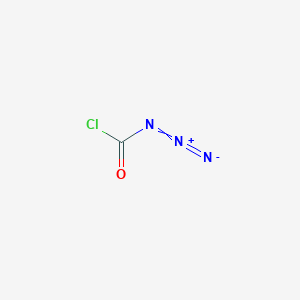![molecular formula C12H16OS B12588850 {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene CAS No. 646516-49-6](/img/structure/B12588850.png)
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene: is an organic compound characterized by the presence of an ethenesulfinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene typically involves the reaction of a suitable benzene derivative with an ethenesulfinyl precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfinyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenesulfinyl group can participate in various chemical reactions, influencing the compound’s activity and specificity. Pathways involved may include oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene: can be compared to other sulfinyl-containing compounds such as sulfoxides and sulfones.
Homologous Series: Compounds with similar functional groups but differing in the length of the carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of the ethenesulfinyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
646516-49-6 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
[1-[(S)-ethenylsulfinyl]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C12H16OS/c1-4-14(13)10-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3/t14-/m1/s1 |
InChI-Schlüssel |
VNIDUOLJOMNNMD-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C[S@](=O)C=C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(CS(=O)C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



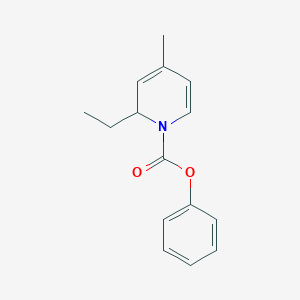
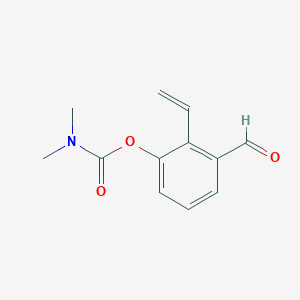
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
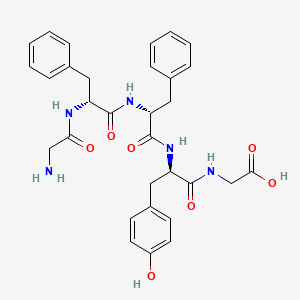
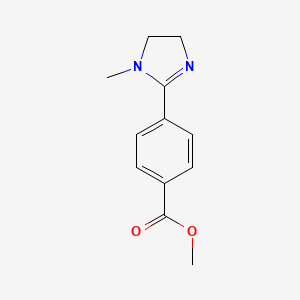
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
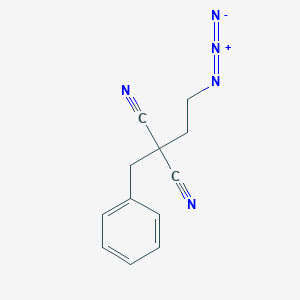


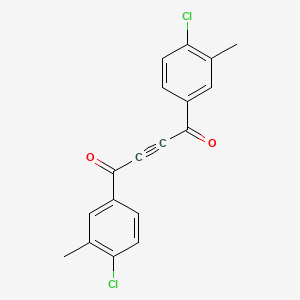
![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
